2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline
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Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic and medicinal chemists have been developing greener and more sustainable chemical processes . This includes traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of quinoline compounds can vary greatly depending on the specific compound. For example, the compound “2-(6,8-Dibromoquinolin-2-yl)phenol” has a molecular formula of C15H9Br2NO .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline compounds can vary greatly depending on the specific compound. For example, the compound “2-(6,8-Dibromoquinolin-2-yl)phenol” has a molecular weight of 379.05 .Scientific Research Applications
Cardiovascular Implications
Some quinoline derivatives have shown promise in treating cardiovascular diseases. Investigating the cardiovascular effects of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline could open up possibilities for its application in this field.
Each of these applications warrants detailed research to establish the efficacy, safety, and potential therapeutic dosage of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline . The compound’s multifaceted pharmacological profile makes it a valuable subject for further scientific exploration .
Safety And Hazards
properties
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)-4,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-22-15-7-11(13(20)8-16(15)23-2)14-4-3-9-5-10(18)6-12(19)17(9)21-14/h3-8H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZCNDHKCCEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline |
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